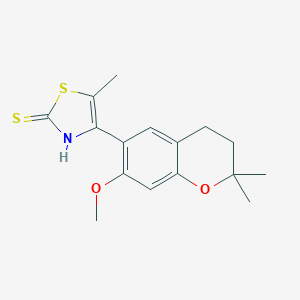
4-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-yl hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-yl hydrosulfide is a compound that has shown promising results in scientific research. It is a thiazolyl hydrosulfide that has been synthesized through a specific method and has been studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-yl hydrosulfide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and antioxidant effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that the compound has anti-inflammatory and antioxidant effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-yl hydrosulfide in lab experiments is its high yield of synthesis. It is also relatively easy to synthesize. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret its effects.
Zukünftige Richtungen
There are several future directions for the study of 4-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-yl hydrosulfide. One direction is to further investigate its potential as an anti-inflammatory and antioxidant agent. Another direction is to study its potential as a pesticide and herbicide in agriculture. Additionally, its potential as a corrosion inhibitor in material science can be further explored. Further studies are needed to fully understand its mechanism of action and to determine its potential applications in various fields.
Conclusion:
In conclusion, 4-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-yl hydrosulfide is a compound that has shown promising results in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of 4-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-yl hydrosulfide involves the reaction of 5-methyl-2-thiocyanatothiazole with 7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-ol in the presence of sodium hydrosulfide. The reaction takes place at room temperature in ethanol and yields the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has shown promising results as an anti-inflammatory and antioxidant agent. In agriculture, it has been tested for its potential as a pesticide and herbicide. In material science, it has been studied for its potential as a corrosion inhibitor.
Eigenschaften
Molekularformel |
C16H19NO2S2 |
|---|---|
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
4-(7-methoxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-5-methyl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C16H19NO2S2/c1-9-14(17-15(20)21-9)11-7-10-5-6-16(2,3)19-12(10)8-13(11)18-4/h7-8H,5-6H2,1-4H3,(H,17,20) |
InChI-Schlüssel |
JFIXFMDOVGOGMC-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=S)S1)C2=CC3=C(C=C2OC)OC(CC3)(C)C |
Kanonische SMILES |
CC1=C(NC(=S)S1)C2=C(C=C3C(=C2)CCC(O3)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)
![6-Amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283880.png)
![6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283881.png)
![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283882.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283884.png)
![2-[4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B283886.png)
![6-Amino-4-{3-[(2-methylbenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283890.png)
![6-Amino-4-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283892.png)
![6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283893.png)
![6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283894.png)
![N-[4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide](/img/structure/B283897.png)
![6-Amino-3-(4-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283898.png)
![2-Methylpropyl 4-({5-[6-amino-3-(biphenyl-4-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B283899.png)
![2-{4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide](/img/structure/B283901.png)